4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine
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Overview
Description
4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound features a phenyl ring substituted with two ethoxy groups at the 3 and 4 positions, attached to a pyrazole ring with an amine group at the 5 position. The unique structure of this compound makes it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine typically involves the reaction of 3,4-diethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazole ring. The final step involves the introduction of the amine group at the 5 position of the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol and catalysts like acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The ethoxy groups and the amine group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are used under conditions such as reflux in organic solvents.
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction pathways, metabolic pathways, and gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-diethoxyphenyl)-1,3-dihydroxy-2-(4’-methoxyphenyl)-propane
- 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- 3,4-dimethoxyphenethylamine
Uniqueness
4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern on the phenyl ring and the presence of the pyrazole ring with an amine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
4-(3,4-diethoxyphenyl)-1H-pyrazol-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O2/c1-3-17-11-6-5-9(7-12(11)18-4-2)10-8-15-16-13(10)14/h5-8H,3-4H2,1-2H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKBPNRDKUUNIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=C(NN=C2)N)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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